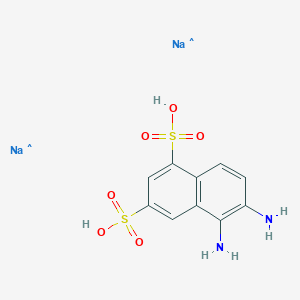

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt

描述

Historical Context and Development

The development of this compound can be traced to the broader historical context of naphthalene derivative chemistry, which gained prominence in the late 19th century through the pioneering work of Henry Edward Armstrong. Armstrong, a British chemist who lived from 1848 to 1937, conducted systematic research on naphthalene substitution reactions that laid the foundation for understanding sulfonated naphthalene compounds. His research in substitution reactions of naphthalene proved to be a major service to the synthetic dye industry, as these compounds became essential intermediates in dye production.

Armstrong's classic researches dealt extensively with substitution in the hydrocarbon naphthalene, resulting in approximately 60 published treatises on this subject. Working with collaborators such as W. P. Wynne, Armstrong established a comprehensive understanding of naphthalene derivatives that were of the greatest technical importance in the dyestuffs industry. The systematic synthesis, degradation, and structural constitution studies of naphthalene derivatives that Armstrong began in 1881 built upon earlier work on benzene derivatives and provided the scientific foundation necessary for the later development of complex derivatives like this compound.

The development of sulfonation techniques during the industrial revolution enabled chemists to introduce sulfonic acid groups into aromatic compounds, leading to the creation of water-soluble derivatives with enhanced reactivity. The specific compound this compound emerged from continued research into multiply substituted naphthalene derivatives, where both amino and sulfonic acid functionalities were strategically positioned to achieve desired chemical properties. The historical progression from simple naphthalene sulfonation to complex multiply substituted derivatives represents a significant advancement in organic chemistry methodology.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted naphthalene compounds. The compound is officially registered under Chemical Abstracts Service number 155618-38-5, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature includes "5,6-diamino-1,3-naphthalenedisulfonic acid disodium salt," which emphasizes the positions of the amino substituents.

Table 1: Chemical Identification and Classification Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 155618-38-5 |

| Molecular Formula | C₁₀H₈N₂Na₂O₆S₂ |

| Molecular Weight | 362.29 grams per mole |

| International Union of Pure and Applied Chemistry Name | 5,6-diaminonaphthalene-1,3-disulfonic acid disodium salt |

| European Community Number | Not specified |

| Chemical Book Number | CB22451486 |

The compound belongs to several chemical classifications simultaneously. Primarily, it is classified as a naphthalenedisulfonic acid derivative, placing it within the broader category of sulfonated aromatic compounds. The presence of two amino groups classifies it additionally as a diaminonaphthalene derivative, while the sodium salt form places it in the category of organic sodium salts. This multi-classification reflects the compound's complex structure and diverse chemical behavior.

The nomenclature system clearly indicates the substitution pattern through positional numbering. The "1,3-naphthalenedisulfonic acid" portion specifies that sulfonic acid groups are located at positions 1 and 3 of the naphthalene ring system, while "5,6-diamino" indicates amino groups at positions 5 and 6. The "disodium salt" designation indicates that both sulfonic acid groups are neutralized with sodium ions, forming the salt structure that enhances water solubility.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of functional groups and the resulting chemical properties. Research has demonstrated that compounds containing both amino and sulfonic acid groups on naphthalene backbones exhibit distinctive reactivity patterns that make them valuable intermediates in organic synthesis. The specific positioning of these functional groups in this compound creates opportunities for selective chemical transformations that are not readily achievable with other substitution patterns.

Contemporary research applications of this compound include its use as an intermediate in the production of azo dyes, where the amino groups serve as coupling partners in diazotization reactions. The sulfonic acid groups provide water solubility and can participate in various chemical transformations, including salt formation and condensation reactions. Research findings indicate that the compound's mechanism of action involves interactions with molecular targets through its amino and sulfonic acid groups, enabling the formation of hydrogen bonds and ionic interactions with various biomolecules.

The compound has attracted attention in materials science research due to its potential applications in developing new functional materials. Studies have shown that sulfonated naphthalene derivatives can be incorporated into polymer systems to impart specific properties such as enhanced conductivity or modified surface characteristics. The dual functionality of amino and sulfonic acid groups provides multiple points for chemical modification, making this compound a versatile building block for advanced material synthesis.

Table 2: Research Applications and Properties

| Application Area | Specific Use | Key Properties Utilized |

|---|---|---|

| Dye Chemistry | Azo dye intermediate | Amino group reactivity, water solubility |

| Organic Synthesis | Chemical intermediate | Multiple functional groups, selective reactivity |

| Materials Science | Polymer modification | Ionic interactions, hydrogen bonding |

| Analytical Chemistry | Reagent development | Strong acidic properties, chromophoric behavior |

Related Naphthalenedisulfonic Acid Derivatives

The family of naphthalenedisulfonic acid derivatives encompasses numerous compounds that share structural similarities with this compound while exhibiting distinct chemical properties based on their specific substitution patterns. One closely related compound is 5,6-diaminonaphthalene-1,3-disulfonic acid, which represents the free acid form of the target compound before neutralization with sodium ions. This parent acid, registered under Chemical Abstracts Service number 73692-57-6, has a molecular formula of C₁₀H₁₀N₂O₆S₂ and molecular weight of 318.3 grams per mole.

Armstrong's acid, officially known as naphthalene-1,5-disulfonic acid, represents another significant member of this chemical family. This compound, with the formula C₁₀H₆(SO₃H)₂, is a fluorescent organic compound that shares the disulfonic acid functionality but lacks amino substituents. Armstrong's acid is prepared by disulfonation of naphthalene with oleum and serves as a precursor to various hydroxynaphthalene derivatives through fusion processes. The compound demonstrates the versatility of naphthalenedisulfonic acid chemistry and its importance in synthetic transformations.

The aminonaphthalenesulfonic acid family provides additional context for understanding the significance of the target compound. These compounds, with the general composition C₁₀H₆(NH₂)(SO₃H), represent singly substituted analogs that have found extensive use as precursors to dyes. Notable examples include Tobias acid (2-aminonaphthalene-1-sulfonic acid), Dahl's acid (2-aminonaphthalene-5-sulfonic acid), and various Cleve's acids, each with specific applications in dye chemistry based on their substitution patterns.

Table 3: Related Naphthalenedisulfonic Acid Derivatives

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 5,6-Diaminonaphthalene-1,3-disulfonic acid | 73692-57-6 | C₁₀H₁₀N₂O₆S₂ | Free acid form, two amino groups |

| Armstrong's acid | 81-04-9 | C₁₀H₆(SO₃H)₂ | 1,5-disulfonic acid, fluorescent |

| 7-Amino-1,3-naphthalenedisulfonic acid | 86-65-7 | C₁₀H₉NO₆S₂ | Single amino group, azo dye intermediate |

| 2,7-Naphthalenedisulfonic acid derivatives | Various | Variable | Different substitution patterns |

Research into structure-activity relationships among naphthalenedisulfonic acid derivatives has revealed important insights into how substitution patterns affect chemical behavior and biological activity. Studies examining symmetric naphthalenesulfonic acid derivatives have demonstrated that the 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid substitution pattern produces several active derivatives with significant biological activity. These findings underscore the importance of precise substitution pattern control in designing naphthalenedisulfonic acid derivatives for specific applications.

The diversity of naphthalenedisulfonic acid derivatives extends to compounds with mixed functional groups, including hydroxy-amino derivatives and compounds with heterocyclic substituents. These complex derivatives demonstrate the ongoing evolution of naphthalene chemistry and its continued relevance in modern chemical research. The regulatory framework surrounding these compounds, as evidenced by Code of Federal Regulations entries for various naphthalenedisulfonic acid derivatives, reflects their commercial importance and environmental considerations.

属性

InChI |

InChI=1S/C10H10N2O6S2.2Na/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPIBNTYQXDCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N.[Na].[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Reaction Parameters:

Table 1: Sulfonation Conditions and Outcomes

After sulfonation, the crude 1,3-naphthalenedisulfonic acid is isolated via precipitation in diluted sulfuric acid. The product is then washed with cold water to remove excess SO₃ and isomer impurities.

Amination: Introducing 5,6-Diamino Groups

The amination step involves substituting hydrogen atoms at the 5- and 6-positions of the naphthalene ring with amino groups. This is typically achieved through nitration followed by reduction or direct amination using ammonia.

Nitration-Reduction Pathway

-

Nitration :

-

Reduction :

Direct Amination with Ammonia

-

Reagents : Aqueous ammonia (25–30%) and ammonium bisulfite.

-

Conditions : 160–185°C for 12–18 hours under pressure.

-

Advantage : Avoids hazardous nitration intermediates but requires rigorous temperature control to prevent decomposition.

Table 2: Amination Method Comparison

| Method | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Nitration-Reduction | 60–80 | 4–6 | 85–90 | ≥95 | |

| Direct Amination | 160–185 | 12–18 | 70–75 | 90–92 |

Neutralization and Disodium Salt Formation

The final step converts the sulfonic acid groups into their disodium salt form. This is achieved by neutralizing the 5,6-diamino-1,3-naphthalenedisulfonic acid with sodium hydroxide or sodium carbonate.

Critical Factors:

Table 3: Neutralization Parameters

| Parameter | Optimal Range | Sodium Sulfate Content (%) | Yield (%) | Source |

|---|---|---|---|---|

| pH | 6–8 | <1 | 90–94 | |

| Neutralization Temp. | 50–100°C | N/A | N/A | |

| Precipitation Temp. | 20–40°C | N/A | N/A |

Purification and Quality Control

Industrial-scale production requires stringent purification to meet dye-grade specifications:

-

Recrystallization : The crude salt is dissolved in hot water (80–90°C) and recrystallized by cooling.

-

Analytical Validation :

Comparative Analysis of Industrial Methods

Modern processes prioritize oleum-based sulfonation and nitration-reduction amination for higher yields (85–90%) and scalability. However, direct amination remains cost-effective for small-scale production despite lower yields.

Table 4: Industrial Method Trade-offs

| Method | Cost Efficiency | Yield (%) | Environmental Impact |

|---|---|---|---|

| Nitration-Reduction | Moderate | 85–90 | High (toxic waste) |

| Direct Amination | High | 70–75 | Moderate |

化学反应分析

Types of Reactions

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The compound can be reduced further to form different derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Iron and hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted naphthalene derivatives.

科学研究应用

Dye Manufacturing

Intermediate for Dye Production

One of the primary applications of 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt is as an intermediate in the synthesis of azo dyes. The compound undergoes diazotization followed by coupling reactions to yield various azo dyes that are widely used in textiles and other materials. The synthesis process is noted for its efficiency and reduced environmental impact compared to traditional methods. For instance, the preparation method described in a patent involves a two-day synthesis process that minimizes waste and pollution while achieving high yield and purity of the dye product .

Analytical Chemistry

Detection of Nitrites

In analytical chemistry, this compound has been utilized for the spectrofluorimetric determination of nitrite ions in aqueous solutions. The reaction between nitrites and this compound produces a fluorescent product that can be quantitatively measured. This method offers high sensitivity and selectivity for nitrite detection, making it valuable in environmental monitoring and food safety assessments .

Environmental Applications

Screening Assessments

The compound has been included in various screening assessments for environmental safety evaluations. For example, it has been assessed as part of a broader evaluation of azo dyes to determine potential risks associated with their use and degradation products. Such assessments help in understanding the environmental impact of chemical substances and guiding regulatory decisions .

Case Study 1: Dye Production Efficiency

A study highlighted the advantages of using this compound in dye production processes. The research indicated that this compound significantly reduces the time required for dye synthesis while maintaining high purity levels. The results showed that using this compound led to a reduction in by-products and improved overall yield compared to traditional dye synthesis methods.

Case Study 2: Nitrite Detection Methodology

Another case study focused on developing a new method for detecting nitrites using this compound. The researchers demonstrated that by optimizing reaction conditions (such as pH and temperature), they could enhance the sensitivity of the detection method. The findings were published in a peer-reviewed journal, emphasizing the compound's role in advancing analytical techniques .

作用机制

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes and affect biochemical pathways.

相似化合物的比较

Chemical Identity :

- IUPAC Name: Disodium 5,6-diamino-1,3-naphthalenedisulfonate

- CAS No.: 73692-57-6

- Molecular Formula : C₁₀H₆N₂Na₂O₆S₂

- Molecular Weight : 360.29 g/mol (calculated)

- Synonyms: 5,6-Diaminonaphthalene-1,3-disulfonic acid disodium salt; EINECS 277-570-4 .

Synthesis: The compound is synthesized via sulfonation of 2-amino-1-naphthalenesulfonic acid with oleum, followed by hydrolysis and reduction using Na₂S₂O₄ to cleave azo intermediates . It serves as a precursor for antihalation dyes, forming stable Fe(III) complexes for optical applications .

Comparison with Structurally Similar Compounds

6-Amino-1,3-Naphthalenedisulfonic Acid Disodium Salt

- CAS No.: 842-17-1

- Molecular Formula : C₁₀H₇NNa₂O₆S₂

- Key Differences: Substituents: Single amino group at position 6 vs. diamino groups at 5,6 in the target compound. Reactivity: Limited chelation capability compared to the diamino derivative.

- Applications: Intermediate for dyes (e.g., "Amino J Acid") and pharmaceuticals .

3-Amino-1,5-Naphthalenedisulfonic Acid Disodium Salt

- CAS No.: 52085-24-2

- Molecular Formula : C₁₀H₇NNa₂O₆S₂

- Key Differences :

- Sulfonate Positions : Sulfonic groups at 1,5 vs. 1,3 in the target compound.

- Electronic Effects : Altered electronic distribution due to positional isomerism.

- Applications : Used in dye manufacturing (e.g., Cassella Acid derivatives) .

2,6-Naphthalenedisulfonic Acid Disodium Salt

- CAS No.: 1655-45-4

- Molecular Formula : C₁₀H₆Na₂O₆S₂

- Key Differences: Substituents: No amino groups; sulfonates at 2,6 positions. Stability: Stable under standard conditions but incompatible with oxidizing agents .

- Applications : Alkali fusion precursor for 2,6-dihydroxynaphthalene synthesis and uranyl coordination polymers .

Anthraquinone-2,6-Disulfonic Acid Disodium Salt (AQDS)

- CAS No.: 84-38-8 (anthraquinone core)

- Molecular Formula : C₁₄H₆Na₂O₈S₂

- Key Differences: Core Structure: Anthraquinone backbone vs. naphthalene in the target compound. Redox Activity: Functions as an electron mediator in microbial fuel cells .

- Applications : Enhances electron transfer in bioelectrochemical systems .

Structural and Functional Comparison Table

| Compound | Substituents | CAS No. | Molecular Formula | Key Applications |

|---|---|---|---|---|

| 5,6-Diamino-1,3-naphthalenedisulfonate | 5,6-diamino; 1,3-SO₃⁻ | 73692-57-6 | C₁₀H₆N₂Na₂O₆S₂ | Dye intermediates, metal complexes |

| 6-Amino-1,3-naphthalenedisulfonate | 6-amino; 1,3-SO₃⁻ | 842-17-1 | C₁₀H₇NNa₂O₆S₂ | "Amino J Acid" dye synthesis |

| 3-Amino-1,5-naphthalenedisulfonate | 3-amino; 1,5-SO₃⁻ | 52085-24-2 | C₁₀H₇NNa₂O₆S₂ | Cassella Acid derivatives |

| 2,6-Naphthalenedisulfonate | 2,6-SO₃⁻ | 1655-45-4 | C₁₀H₆Na₂O₆S₂ | Polymer precursors, uranyl complexes |

| Anthraquinone-2,6-disulfonate (AQDS) | Anthraquinone; 2,6-SO₃⁻ | 84-38-8 | C₁₄H₆Na₂O₈S₂ | Microbial fuel cells |

Research Findings and Industrial Relevance

- Coordination Chemistry: The diamino groups in the target compound enable robust coordination with Fe³⁺, critical for antihalation dyes . In contrast, 2,6-naphthalenedisulfonate forms uranyl coordination polymers but lacks amino-based reactivity .

- Thermal Stability: 2,6-Naphthalenedisulfonate exhibits stability up to 355°C in alkali fusion reactions , whereas the target compound’s amino groups may reduce thermal resilience.

生物活性

Overview

1,3-Naphthalenedisulfonic acid, 5,6-diamino-, disodium salt (CAS Number: 155618-38-5) is an organic compound characterized by its dual functionalization with amino and sulfonic acid groups. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial applications and as a dye intermediate. The following sections explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈N₂Na₂O₆S₂

- Molecular Weight : 362.29 g/mol

- Solubility : Highly soluble in water, enhancing its applicability in biological systems.

The compound features two sulfonic acid groups at the 1 and 3 positions and two amino groups at the 5 and 6 positions of the naphthalene ring. This unique configuration contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have demonstrated its effectiveness against a range of pathogens:

- Bacterial Inhibition : The compound has shown inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial formulations.

- Fungal Activity : Preliminary studies indicate antifungal properties against common fungal strains, which may be attributed to its ability to disrupt cell wall synthesis or function.

The exact mechanism through which 1,3-naphthalenedisulfonic acid exerts its biological effects is still under investigation. However, several hypotheses include:

- Cell Membrane Disruption : The presence of sulfonic groups may interact with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways of microorganisms, thereby stunting their growth.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of various concentrations of the compound against E. coli and S. aureus. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MIC) ranging from 100 to 200 µg/mL.

- Application in Dye Synthesis :

-

Comparative Analysis with Similar Compounds :

- A comparative study highlighted the structural similarities with other naphthalene derivatives but emphasized the enhanced reactivity of 1,3-naphthalenedisulfonic acid due to its unique functionalization.

Data Table

常见问题

Basic: What are the recommended synthetic routes for preparing 1,3-naphthalenedisulfonic acid, 5,6-diamino-, disodium salt?

Methodological Answer:

The synthesis typically involves a multi-step process:

Sulfonation : Naphthalene is sulfonated at the 1,3-positions using concentrated sulfuric acid or oleum under controlled temperature (80–120°C).

Nitration/Amination : The sulfonated intermediate undergoes nitration followed by reduction (e.g., catalytic hydrogenation or Fe/HCl) to introduce amino groups at the 5,6-positions.

Salt Formation : The free sulfonic acid groups are neutralized with sodium hydroxide to yield the disodium salt.

Key Considerations :

- Purity is highly dependent on reaction temperature and stoichiometric control during sulfonation to avoid over-sulfonation .

- Post-synthetic purification via recrystallization or ion-exchange chromatography is critical to remove byproducts like positional isomers (e.g., 1,5- or 2,7-disulfonic acid derivatives) .

Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : The aromatic and amino groups exhibit strong absorbance in the 250–300 nm range, with shifts observed in acidic/basic conditions due to protonation/deprotonation of amino and sulfonate groups .

- NMR :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode confirms the molecular ion peak at m/z 318.33 (C₁₀H₈N₂O₆S₂²⁻) .

- HPLC : Reverse-phase chromatography with a C18 column and UV detection at 254 nm resolves impurities (e.g., mono-sulfonated byproducts) .

Advanced: How does the electronic structure of this compound influence its coordination chemistry with transition metals?

Methodological Answer:

The 5,6-diamino and 1,3-disulfonate groups act as polydentate ligands, enabling complexation with transition metals (e.g., Fe³⁺, Cu²⁺):

- Chelation Mechanism : The amino groups donate electron pairs to metal ions, while sulfonate groups stabilize the complex via electrostatic interactions.

- Applications :

- Use molar ratio methods (Job’s plot) to determine stoichiometry.

- Characterize complexes via cyclic voltammetry (redox behavior) and X-ray crystallography (structural confirmation) .

Advanced: What strategies address solubility limitations in aqueous systems for this compound?

Methodological Answer:

Despite high solubility in water (~5 g/100 mL at 20°C), aggregation can occur at high concentrations or in saline buffers:

- pH Adjustment : Maintain pH >7 to ensure deprotonation of sulfonate groups, enhancing solubility .

- Counterion Exchange : Replace Na⁺ with smaller ions (e.g., Li⁺) to reduce ionic crowding .

- Co-Solvents : Add polar aprotic solvents (e.g., DMSO) in ≤10% v/v to disrupt hydrogen bonding without denaturing biomolecules in hybrid studies .

Advanced: How can researchers resolve contradictions in reported stability data under oxidative conditions?

Methodological Answer:

Discrepancies in oxidative stability arise from:

- Impurity Profiles : Trace metals (e.g., Fe³⁺) in commercial samples accelerate degradation .

- Analytical Conditions : UV exposure during HPLC analysis may artifactually degrade the compound.

Mitigation Strategies : - Pre-treat samples with chelating agents (e.g., EDTA) to sequester metal contaminants.

- Conduct stability studies under inert atmospheres (N₂/Ar) and monitor via LC-MS to identify degradation products (e.g., quinone derivatives) .

Basic: What are the primary research applications of this compound in material science?

Methodological Answer:

- Conductive Polymers : Acts as a dopant for polyaniline/polypyrrole, enhancing electrical conductivity through sulfonate-mediated charge delocalization .

- Ion-Exchange Membranes : Incorporated into Nafion analogs for improved proton conductivity in fuel cells .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。